molecular formula C19H16ClNO4 B1140470 Indomethacin-d4

Indomethacin-d4

Cat. No.: B1140470
M. Wt: 361.8 g/mol
InChI Key: CGIGDMFJXJATDK-LNFUJOGGSA-N
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Description

Indomethacin-d4 is a deuterated analog of indomethacin, a non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase-1 (COX-1) and COX-2 enzymes. The deuterium substitution at four hydrogen positions enhances its metabolic stability without significantly altering its pharmacological activity . This compound is widely used as an internal standard in mass spectrometry-based pharmacokinetic and metabolic studies due to its near-identical chemical behavior to non-deuterated indomethacin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indomethacin-d4 involves the incorporation of deuterium atoms into the indomethacin molecule. This can be achieved through several synthetic routes, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms in indomethacin with deuterium atoms using deuterated solvents and catalysts.

    Direct Synthesis: This involves the use of deuterated starting materials to synthesize this compound directly.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assessment .

Chemical Reactions Analysis

Types of Reactions

Indomethacin-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deuterated quinone derivatives, alcohol derivatives, and substituted indomethacin compounds .

Scientific Research Applications

Pharmacokinetics and Metabolism

Indomethacin-d4 serves as an internal standard in pharmacokinetic studies, particularly in determining the metabolism and distribution of indomethacin in biological samples. The deuterium labeling aids in distinguishing the drug from its metabolites during mass spectrometry analysis. For instance, a study utilized this compound to analyze maternal plasma levels during pregnancy, highlighting differences in thrombin generation across various plasma samples .

Effects on Inflammation and Cognition

Research has demonstrated that indomethacin can enhance cognitive functions by modulating inflammatory responses. In a study involving aged rats, treatment with indomethacin improved spatial memory performance, suggesting a potential mechanism where the drug enhances NMDA receptor function through redox state shifts . This application indicates the compound's relevance not only as an anti-inflammatory agent but also as a cognitive enhancer.

Microbiota Modulation

This compound has been used to explore its effects on gut microbiota composition. A study showed that exposure to indomethacin altered the intestinal microbiota structure in mice, leading to increased richness and diversity in fecal samples. This indicates that indomethacin may have broader implications for gut health and microbiome research .

Cancer Research

Indomethacin has been investigated for its potential anti-cancer properties, particularly in colorectal cancer models. In experiments with rats treated with carcinogens, those receiving indomethacin exhibited a significantly lower incidence of colon tumors compared to control groups. This suggests that indomethacin may contribute to cancer prevention strategies .

Clinical Applications

Recent clinical trials have evaluated the efficacy of indomethacin in treating patients with severe comorbidities related to SARS-CoV-2 infections. Results indicated that patients receiving indomethacin experienced faster symptomatic relief compared to those treated with paracetamol, showcasing its potential role in managing COVID-19 symptoms .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Half-lifeX hours
Peak plasma concentrationY ng/mL
Volume of distributionZ L/kg

Table 2: Effects of Indomethacin on Cognitive Performance

GroupWater Maze Performance (Time)NMDA Receptor Function (mV)
ControlA secondsB mV
IndomethacinC secondsD mV

Table 3: Clinical Trial Outcomes for Indomethacin in SARS-CoV-2 Patients

TreatmentDays to Become AfebrileDays for Cough ReductionDays for Myalgia Reduction
Indomethacin322
Paracetamol645

Case Studies

  • Cognitive Enhancement : A study involving aged rats demonstrated that indomethacin treatment significantly improved performance on spatial memory tasks, linking reduced inflammation to enhanced cognitive function .
  • Microbiota Changes : An investigation into the effects of indomethacin on gut microbiota revealed significant shifts in microbial composition, which could have implications for understanding drug interactions with gut health .
  • Cancer Prevention : In a series of case studies involving patients with desmoid tumors, some exhibited regression following indomethacin treatment, underscoring its potential as part of therapeutic regimens for certain cancers .

Mechanism of Action

Indomethacin-d4 exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. Prostaglandins are signaling molecules that mediate inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating these symptoms. The deuterium labeling does not alter the mechanism of action but provides a tool for detailed pharmacokinetic and metabolic studies .

Comparison with Similar Compounds

Key Properties of Indomethacin-d4

  • Molecular Formula: C₁₉H₁₂D₄ClNO₄
  • Molecular Weight : 361.81 g/mol
  • CAS Number : 87377-08-0
  • Storage : -20°C (powder), -80°C (solution)
  • Pharmacological Activity : IC₅₀ values of 18 nM (COX-1) and 26 nM (COX-2) in CHO cells .

O-Desmethyl this compound

Overview :
O-Desmethyl this compound is the deuterated form of indomethacin’s primary metabolite, used to study drug metabolism and enzyme kinetics .

Key Differences :

Parameter This compound O-Desmethyl this compound
Molecular Formula C₁₉H₁₂D₄ClNO₄ C₁₈H₁₀D₄ClNO₄
Molecular Weight 361.81 g/mol 347.79 g/mol
Storage -20°C (powder) -20°C (solid)
Solubility DMSO, methanol Methanol
Primary Application Analytical standard Metabolic pathway studies
Pharmacological Role COX inhibition Inactive metabolite tracking

Research Significance :

  • Used as an internal standard to quantify indomethacin and its metabolites in biological samples .
  • Critical for understanding hepatic cytochrome P450-mediated demethylation processes .

This compound Methyl Ester

Key Differences :

Parameter This compound This compound Methyl Ester
Molecular Formula C₁₉H₁₂D₄ClNO₄ C₂₀H₁₄D₄ClNO₄
Molecular Weight 361.81 g/mol 375.85 g/mol
Functional Group Carboxylic acid Methyl ester
Solubility Polar solvents Organic solvents (e.g., chloroform)
Application COX inhibition studies Prodrug formulation research

Pharmacological Notes:

  • Retains COX inhibitory activity (IC₅₀: 18 nM for COX-1, 26 nM for COX-2) .
  • The ester group may delay hydrolysis in vivo, prolonging drug release .

Indomethacin Sodium Hydrate

Overview :
The sodium salt form of indomethacin improves aqueous solubility, facilitating parenteral administration .

Key Differences :

Parameter This compound Indomethacin Sodium Hydrate
Molecular Formula C₁₉H₁₂D₄ClNO₄ C₁₉H₁₅ClNNaO₄
Molecular Weight 361.81 g/mol 379.77 g/mol
Solubility Limited in water Highly water-soluble
Stability Stable at -20°C Stable at room temperature
Application Research standard Clinical formulations (IV/IM)

Clinical Relevance :

  • Preferred for acute settings (e.g., gout flares) due to rapid absorption .
  • Non-deuterated form is used therapeutically, while deuterated analogs serve analytical roles .

Indomethacin Farnesil

Overview :
A prodrug of indomethacin with a farnesyl group, designed to reduce gastrointestinal toxicity while maintaining efficacy .

Key Differences :

Parameter This compound Indomethacin Farnesil
Molecular Formula C₁₉H₁₂D₄ClNO₄ C₃₄H₄₄ClNO₄
Molecular Weight 361.81 g/mol 602.16 g/mol
Pharmacokinetics Rapid absorption Delayed hydrolysis to active form
Toxicity Profile Standard NSAID risks Reduced gastric irritation

Research Findings :

  • Demonstrated 50% lower gastric ulcer incidence compared to non-prodrug forms in rodent models .

Research Implications

  • Deuterated Compounds : this compound and its derivatives are indispensable in pharmacokinetic studies due to their isotopic labeling, enabling precise quantification without altering biological activity .
  • Metabolite Tracking : O-Desmethyl this compound provides insights into hepatic metabolism, critical for drug interaction studies .
  • Formulation Advances : this compound Methyl Ester and sodium hydrate forms highlight strategies to optimize drug delivery and solubility .

Biological Activity

Indomethacin-d4 is a deuterated derivative of the well-known non-steroidal anti-inflammatory drug (NSAID) indomethacin. Its unique isotopic labeling allows for enhanced tracking in biological systems, making it a valuable tool in pharmacological research. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

This compound primarily functions by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial for the synthesis of prostaglandins, which mediate inflammation, pain, and fever. By reducing prostaglandin levels, this compound exhibits anti-inflammatory , analgesic , and antipyretic properties similar to its parent compound, indomethacin .

In addition to COX inhibition, Indomethacin has been shown to inhibit phospholipase A2 and microsomal prostaglandin E synthase type 2 (mPGES-2), further contributing to its anti-inflammatory effects . The deuterated nature of this compound aids researchers in distinguishing its metabolic pathways from those of non-deuterated forms during studies.

Applications in Research

This compound is widely utilized in various scientific investigations:

  • Pharmacokinetics : It is used to study the absorption, distribution, metabolism, and excretion (ADME) of indomethacin. The deuterium labeling allows for precise tracking of metabolic pathways .
  • Drug Interaction Studies : Researchers can assess the interactions between this compound and other drugs, providing insights into potential adverse effects and optimizing therapeutic regimens .
  • Antiviral Research : Recent studies have explored the antiviral properties of indomethacin derivatives against SARS-CoV-2. Although this compound itself did not exhibit strong antiviral activity, its derivatives showed improved efficacy in inhibiting viral replication .

Table 1: Antiviral Activity of Indomethacin Derivatives

CompoundEC50 (μM)Cytotoxicity (μM)Notes
This compound>400200-250Weak antiviral activity against SARS-CoV-2
PROTAC Compound 394.4>200Significant inhibition of viral replication
PROTAC Compound 5100.1>200Retained activity against clinical isolates

This table summarizes findings from a study evaluating the antiviral effects of various indomethacin derivatives against SARS-CoV-2. Notably, while this compound itself showed limited antiviral efficacy, its derivatives demonstrated enhanced activity .

Table 2: Pharmacokinetic Interactions with Gut Microbiota

Study FocusFindings
Interaction with gut microbiotaAltered metabolism of indomethacin due to bacterial influence on COX enzyme inhibition
Enterohepatic recirculationVariability in drug response among individuals based on gut microbiota composition

Research indicates that gut microbiota can significantly affect the metabolism of indomethacin and its derivatives, potentially influencing therapeutic outcomes . This highlights the importance of considering individual microbiome profiles in pharmacological studies.

Q & A

Q. What experimental controls are essential when assessing the specificity of Indomethacin-d4 in COX inhibition assays?

Basic Question
To ensure specificity in COX inhibition assays, researchers should include:

  • Negative controls : Untreated cells or vehicle-only treatments to establish baseline prostaglandin levels.
  • Positive controls : Non-deuterated Indomethacin to compare potency (IC50 values: 18 nM for COX-1 and 26 nM for COX-2 in CHO cells) .
  • Isozyme-specific inhibitors : Selective COX-1 (e.g., SC-560) or COX-2 (e.g., Celecoxib) inhibitors to confirm target engagement.
  • Deuterium validation : Mass spectrometry or NMR to verify isotopic purity and rule out interference from unlabeled analogs .

Q. How can deuterium labeling in this compound be validated to ensure isotopic purity?

Basic Question
Methodological steps include:

  • Mass spectrometry (MS) : Compare molecular ion peaks of this compound (MW: 357.8) with non-deuterated Indomethacin (MW: 353.8) to confirm a +4 Da shift .
  • Nuclear Magnetic Resonance (NMR) : Analyze deuterium incorporation at specific positions (e.g., aromatic protons replaced by deuterium) .
  • Chromatographic separation : Use HPLC to resolve labeled and unlabeled species, ensuring ≥98% isotopic purity (as per vendor specifications) .

Q. What statistical methods are appropriate for analyzing pharmacokinetic data from this compound studies?

Advanced Question

  • Non-compartmental analysis (NCA) : Calculate AUC, Cmax, and half-life using tools like Phoenix WinNonlin.
  • Compartmental modeling : Fit data to one- or two-compartment models to estimate absorption/distribution parameters.
  • ANOVA or mixed-effects models : Compare deuterated vs. non-deuterated formulations for metabolic stability differences.
  • Power analysis : Ensure sufficient sample size to detect ≥20% differences in clearance rates, as recommended in clinical trial guidelines .

Q. How can researchers investigate discrepancies in COX inhibition potency across cell lines using this compound?

Advanced Question

  • Cell line validation : Confirm COX-1/COX-2 expression levels via Western blot or qPCR (e.g., CHO cells vs. human primary cells) .
  • Prostaglandin E2 (PGE2) assays : Measure inhibition in conditioned media using ELISA to account for cell-specific metabolic activity.
  • Cofactor supplementation : Test whether arachidonic acid availability or membrane lipid composition affects IC50 variability.
  • Cross-species comparisons : Evaluate interspecies differences in COX enzyme structure using recombinant protein assays .

Q. What methodologies are recommended for quantifying O-desmethyl this compound as a primary metabolite?

Advanced Question

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Use deuterated internal standards (e.g., O-desmethyl this compound) to normalize extraction efficiency .
  • Enzymatic hydrolysis : Treat hepatocyte lysates with β-glucuronidase to quantify conjugated vs. free metabolites.
  • Pharmacokinetic modeling : Incorporate metabolite-to-parent ratios to estimate CYP2C9 and UGT2B7 activity in vitro .

Q. How can this compound be used to study autophagic flux disruption in cancer models?

Advanced Question

  • Lysosomal pH assays : Use LysoTracker Red to monitor lysosomal alkalization caused by this compound’s interference with autophagosome-lysosome fusion .
  • Western blot for LC3-II : Compare autophagosome accumulation (LC3-II levels) in treated vs. untreated cells.
  • Synergy with mTOR inhibitors : Test whether this compound enhances mTOR inhibitor efficacy by blocking compensatory autophagy .

Q. What strategies optimize this compound dosing in preclinical pharmacokinetic studies?

Basic Question

  • Route of administration : Intravenous for absolute bioavailability calculations; oral for first-pass metabolism studies.
  • Serial blood sampling : Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose to capture distribution phases.
  • Tissue distribution : Use radiolabeled this compound to assess blood-brain barrier penetration (reported in parent compound studies) .

Q. How can researchers elucidate synergistic effects of this compound with adoptive T-cell therapy?

Advanced Question

  • Tumor co-culture models : Combine this compound-treated tumor cells with activated T cells to measure apoptosis (Annexin V/PI staining) .
  • Cytokine profiling : Quantify IFN-γ and TNF-α secretion via multiplex assays to assess immune activation.
  • In vivo validation : Use syngeneic mouse models to test tumor growth inhibition and survival prolongation.

Q. What experimental approaches are used to study this compound’s hepatic transport mechanisms?

Advanced Question

  • Primary hepatocyte uptake assays : Compare Na+-dependent (e.g., OATP1B1) vs. Na+-independent transport using buffer systems with/without sodium .
  • Transporter inhibition : Co-incubate with cyclosporine (OATP inhibitor) or rifampicin (MRP2 inhibitor) to identify dominant pathways.
  • Membrane vesicle assays : Isolate hepatocyte membrane proteins to quantify ATP-dependent transport kinetics .

Q. How to address batch-to-batch variability in deuterated this compound synthesis?

Advanced Question

  • Certificate of Analysis (COA) : Verify isotopic purity (>98%) and residual solvents via vendor-provided COAs .
  • Stability testing : Store batches at -20°C and monitor degradation via accelerated stability studies (40°C/75% RH for 6 months).
  • Collaborative validation : Cross-validate critical parameters (e.g., COX inhibition IC50) with independent labs using standardized protocols .

Properties

IUPAC Name

2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,22,23)/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIGDMFJXJATDK-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)N2C(=C(C3=C2C=CC(=C3)OC)CC(=O)O)C)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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